molecular formula C11H16ClF2N5 B12226035 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226035
M. Wt: 291.73 g/mol
InChI Key: QYBKRUYZSCBFPA-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the difluoromethylation of heterocycles via a radical process . This process typically involves the use of difluoromethylating agents and radical initiators under controlled conditions to introduce the difluoromethyl group into the pyrazole ring.

Industrial production methods often focus on optimizing the yield and purity of the compound. For example, the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester involves acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This method is economically advantageous and scalable for industrial applications.

Chemical Reactions Analysis

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong interactions with target proteins, leading to inhibition of their activity. This can result in the disruption of essential biological pathways, ultimately leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-7-9(5-17(3)15-7)4-14-10-6-18(11(12)13)16-8(10)2;/h5-6,11,14H,4H2,1-3H3;1H

InChI Key

QYBKRUYZSCBFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2C)C(F)F)C.Cl

Origin of Product

United States

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